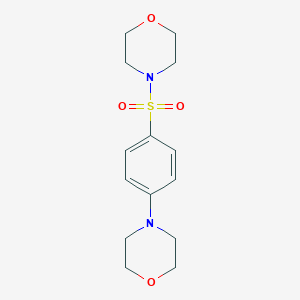![molecular formula C20H18N4O4S2 B363346 4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone CAS No. 1005069-33-9](/img/structure/B363346.png)
4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Complexes and Catalysis
The synthesis and study of metal complexes with macrocyclic ligands, such as tetraazamacrocyclic nickel(II) and copper(II) complexes, demonstrate significant interest in modeling crucial biological and catalytic processes. These complexes have shown varied coordination geometries and redox behaviors influenced by their pendant chains, indicating their potential in catalysis and biomimicry applications (Schmid et al., 1997).
Polymers and Materials Science
Research into thiophene-fused trimethylcyclopentadienyltitanium trichloride complexes highlights the preparation of materials with potential applications in polymer science. These complexes have shown good activity in ethylene/1-octene copolymerization, indicating their use in creating novel polymeric materials (Park et al., 2011).
Magnetic Materials
Studies on the triplet-singlet gaps in the dianion of rhodizonic acid 1,4-dimethide and its derivatives propose their use as building blocks for molecule-based magnets. The potential for self-organization into structures with ferromagnetic coupling offers avenues for creating novel magnetic materials (Misiołek & Jackson, 2001).
Gas Adsorption and Storage
Modifications of macrocyclic metallic tectons in coordination polymers have been explored for tunable gas adsorption properties. These studies demonstrate the potential of such materials in selective gas adsorption and storage, particularly for CO2 over N2, which is crucial for environmental applications (Jiang et al., 2016).
Electronic and Optical Materials
Research on anthraquinone-, tetracyanoanthraquinodimethane-, and perylenetetracarboxylic diimide-functionalized poly(3,4-ethylenedioxythiophenes) points to the development of materials with specific electronic and optical properties. These materials are poised for use in organic electronic devices, showcasing the versatility of macrocyclic compounds in materials science (Segura et al., 2006).
properties
IUPAC Name |
4,11-dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-21-17(25)11-13(9-5-3-7-29-9)24-16-12(18(26)22(2)20(16)28)14(10-6-4-8-30-10)23(24)15(11)19(21)27/h3-8,11-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHHDFIPWOIWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N3C4C(C(N3C2C1=O)C5=CC=CS5)C(=O)N(C4=O)C)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)

![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)
![4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B363281.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363288.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363289.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B363298.png)

![1-(3-methoxy-4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363305.png)

